(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid molecular weight
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid molecular weight
An In-depth Technical Guide to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of (S)-2-(tert-butyloxycarbonyl-amino)-2-(4-methylphenyl)acetic acid, a non-natural, Boc-protected amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and explores its critical applications in modern medicinal chemistry. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By integrating foundational chemical principles with practical, field-proven insights, this whitepaper serves as an essential resource for leveraging this versatile chiral building block in peptide synthesis and the development of novel therapeutics.
Introduction: The Strategic Value of Non-Natural Amino Acids
The rational design of therapeutic peptides and small molecules often requires moving beyond the canonical 20 proteinogenic amino acids. Non-natural amino acids (nnAAs) are pivotal tools in modern drug discovery, offering a means to engineer molecules with enhanced properties. Their incorporation can confer conformational rigidity, improve metabolic stability against proteolytic degradation, and modulate receptor-binding affinity and selectivity.[1][2]
Spotlight on (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, also known as Boc-S-p-tolylglycine, is a prime example of such a strategic building block. It is an α-amino acid derivative featuring a 4-methylphenyl (p-tolyl) side chain, which imparts specific steric and hydrophobic characteristics. The "(S)" stereochemistry at the α-carbon is crucial for its use in creating chirally pure end-products. Its principal utility stems from its N-terminal protection with the tert-butyloxycarbonyl (Boc) group, making it an ideal candidate for Solid-Phase Peptide Synthesis (SPPS).
The Role of the Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its introduction in 1957 by Carpino, Anderson, and McGregor revolutionized the field of peptide synthesis.[3][4] The Boc group's success lies in its unique chemical stability: it is robust under a wide range of conditions, including basic and nucleophilic environments, yet it can be cleaved cleanly and efficiently under specific acidic conditions.[3] This acid lability provides the "orthogonal" protection scheme necessary for the stepwise elongation of a peptide chain, as pioneered by R. Bruce Merrifield in his Nobel Prize-winning work on SPPS.[4][5]
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. The key quantitative data for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |
| Molecular Weight | 265.30 g/mol | [6] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-methylphenyl)acetic acid | IUPAC Nomenclature |
| Appearance | Typically a white to off-white solid | General Observation |
| Chirality | (S)-enantiomer | Specified |
| Parent Amino Acid MW | 165.19 g/mol (for 2-amino-2-(p-tolyl)acetic acid) | [7][8] |
Chemical Structure
The molecular architecture is key to the compound's function, combining a chiral center, an aromatic side chain, and the acid-labile protecting group.
Caption: Chemical structure of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.
Synthesis and Purification Workflow
The most common laboratory-scale synthesis involves the protection of the parent amino acid, (S)-2-amino-2-(4-methylphenyl)acetic acid. The following protocol is a robust, self-validating system for achieving high yield and purity.
General Synthesis Protocol: N-Boc Protection
This procedure leverages the reaction between the free amine of the parent amino acid and di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
(S)-2-amino-2-(4-methylphenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl) or 1M Potassium Bisulfate (KHSO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution (Activation of Amine):
-
Dissolve the parent amino acid in a 1:1 mixture of dioxane (or THF) and water.
-
Add 2.2 equivalents of 1M NaOH solution. Stir until fully dissolved.
-
Causality: The aqueous base deprotonates the amino group, converting it from an ammonium salt (at neutral pH) into a free amine, which is the active nucleophile required for the reaction. The carboxylic acid is also deprotonated to its carboxylate form, enhancing solubility in the aqueous phase.[1]
-
-
Addition of Boc Anhydride:
-
Dissolve 1.1 to 1.2 equivalents of Boc₂O in a minimal amount of the organic solvent (dioxane or THF).
-
Add the Boc₂O solution dropwise to the stirring amino acid solution at room temperature or 0 °C.
-
Causality: The nucleophilic amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This addition-elimination reaction releases tert-butanol, carbon dioxide, and the tert-butoxycarbonyl-protected amine. Using a slight excess of Boc₂O ensures the complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane. The product should have a higher Rf value than the starting amino acid.
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's completion by visualizing the disappearance of the starting material spot and the appearance of the product spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl or 1M KHSO₄. The product should precipitate as a white solid.
-
Causality: Acidification protonates the carboxylate group back to a carboxylic acid, rendering the product less soluble in water and allowing for its extraction into an organic solvent.
-
-
Purification:
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The washes remove water-soluble impurities and inorganic salts. Drying agents remove residual water from the organic solvent before final evaporation.
-
-
Final Recrystallization (Optional but Recommended):
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a highly pure, crystalline solid.
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Analytical Characterization for Quality Control
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and chiral integrity of the final product. This is especially critical in drug development, where impurities or incorrect stereoisomers can have profound biological consequences.
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine Boc protons (~1.4 ppm), the aromatic protons of the p-tolyl group, the methyl singlet of the tolyl group (~2.3 ppm), and the α-proton.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight. The expected molecular ion peak would correspond to 265.30 g/mol .[1]
Chiral and Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing both chemical and enantiomeric purity.[]
Protocol: Chiral HPLC Analysis (Direct Method)
This protocol outlines a self-validating system for determining the enantiomeric excess (% ee) of the final product.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA) with a small percentage of Trifluoroacetic Acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA.
-
Sample: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
Step-by-Step Methodology:
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Causality: Equilibration ensures the stationary phase is saturated with the mobile phase, leading to reproducible retention times and peak shapes.
-
-
Sample Injection:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
To validate the method, also inject a sample of the racemic (R/S) version of the compound if available. This is crucial to confirm the separation of the two enantiomers and identify the retention time of the undesired (R)-enantiomer.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The (S)-enantiomer and the (R)-enantiomer (if present) will elute as separate peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%
-
Trustworthiness: This protocol is self-validating because the use of a racemic standard confirms the column's ability to resolve the enantiomers. The absence or minimal size of the (R)-enantiomer peak in the sample run provides direct, quantifiable evidence of the product's chiral integrity. Various analytical methods, including GC, LC, and LC-MS, have been developed for the chiral analysis of amino acids.[][10][11][12][13]
Applications in Drug Development and Research
The unique structure of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid makes it a valuable intermediate in several areas of pharmaceutical research.[14][]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This is the primary application. The compound is used as a building block in the Boc-SPPS workflow to introduce a non-natural p-tolylglycine residue into a peptide sequence.
The Boc-SPPS Cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5]
-
Neutralization: The newly formed N-terminal ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).
-
Coupling: The next Boc-protected amino acid (e.g., Boc-S-p-tolylglycine) is activated with a coupling reagent (e.g., HBTU, DCC) and added to couple with the free N-terminus of the peptide chain.[4]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide. The incorporation of p-tolylglycine can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[2]
Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Chiral Building Block in Small Molecule Synthesis
Beyond peptides, this compound serves as a valuable chiral synthon. The carboxylic acid and the protected amine provide two orthogonal functional handles for elaboration into more complex, non-peptidic small molecule drug candidates. Its use ensures the transfer of the (S)-stereocenter into the final molecule, which is critical for achieving selective interaction with biological targets. The development of prodrugs using amino acids as moieties has shown improvements in bioavailability and targeted delivery.[16]
Conclusion
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is more than a mere chemical reagent; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties, robust synthesis, and critical role in peptide modification underscore its importance in modern drug discovery. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound with confidence and precision. As the demand for therapeutics with improved pharmacological profiles continues to grow, the application of well-characterized, non-natural amino acids like Boc-S-p-tolylglycine will undoubtedly remain at the forefront of innovation.
References
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- BOC-Amino Acids. BOC Sciences.
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- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
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- Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
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- 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. PubChem.
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- 2-Amino-2-(p-tolyl)acetic acid. MilliporeSigma.
- 2-Amino-5-methylhex-4-enoic acid in Medicinal Chemistry: Applic
- 2-Amino-2-(p-tolyl)acetic acid. Sigma-Aldrich.
- Amino Acids for Pharmaceutical Intermedi
- Amino Acids in the Development of Prodrugs. MDPI.
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